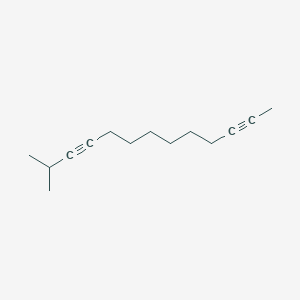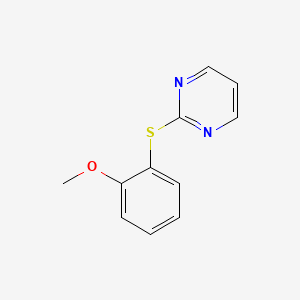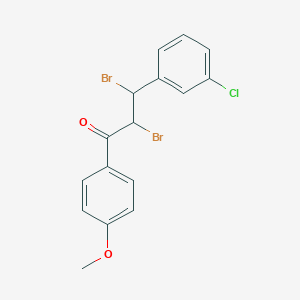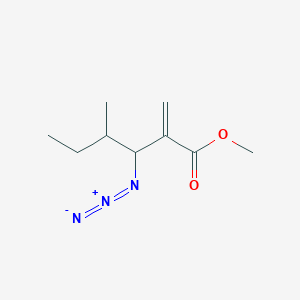![molecular formula C14H8F4O B12607977 3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 646507-90-6](/img/structure/B12607977.png)
3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a biphenyl structure with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formylation process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Chemistry: It is used in the synthesis of specialty polymers with enhanced properties.
Electronics: The compound’s electronic properties make it suitable for use in the fabrication of electronic components.
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetrafluorobiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
4’-Methyl[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness: The combination of fluorine atoms, a methyl group, and an aldehyde functional group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
646507-90-6 |
|---|---|
Molekularformel |
C14H8F4O |
Molekulargewicht |
268.21 g/mol |
IUPAC-Name |
4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3 |
InChI-Schlüssel |
UCNDPVOUOXJEFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)

![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)



![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
